molecular formula C12H25NO6 B098637 N-Hexyl-D-gluconamide CAS No. 18375-59-2

N-Hexyl-D-gluconamide

Cat. No.: B098637
CAS No.: 18375-59-2
M. Wt: 279.33 g/mol
InChI Key: WMZPVFOBKVXTGO-CHWFTXMASA-N
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Description

N-Hexyl-D-gluconamide is an organic compound with the molecular formula C12H25NO6. It is a derivative of D-gluconic acid, where the hydroxyl group is replaced by a hexyl amide group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexyl-D-gluconamide can be synthesized through the reaction of D-glucono-delta-lactone with hexylamine in a suitable solvent such as methanol. The reaction typically involves heating the mixture to facilitate the formation of the amide bond. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification methods can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Hexyl-D-gluconamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed:

Scientific Research Applications

N-Hexyl-D-gluconamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl-D-gluconamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound can stabilize proteins and enzymes by forming a protective layer around them, preventing denaturation and aggregation. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

  • N-Octyl-D-gluconamide
  • N-Decyl-D-gluconamide
  • N-Dodecyl-D-gluconamide

Comparison: N-Hexyl-D-gluconamide is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and stabilizing agent. Compared to its longer-chain counterparts, this compound offers better solubility and lower viscosity, making it more suitable for certain applications .

Biological Activity

N-Hexyl-D-gluconamide is a compound that has garnered attention in various fields, particularly in biochemistry and pharmaceuticals, due to its unique biological activities and potential applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is derived from D-gluconic acid and features a hexyl group attached to the amide functional group. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. The molecular formula is C12H23NO6C_{12}H_{23}NO_6, with a molecular weight of approximately 263.32 g/mol.

The biological activity of this compound primarily involves its role as a stabilizing agent for proteins and enzymes. It functions through:

  • Hydrogen Bonding : The amide group can form hydrogen bonds with protein residues, enhancing stability.
  • Hydrophobic Interactions : The hexyl group provides hydrophobic interactions, which can prevent protein denaturation and aggregation .

Applications in Research and Industry

  • Biochemical Research : this compound is utilized in studies involving protein stabilization and modifications. It has been shown to protect proteins during various biochemical assays, thus preserving their functional integrity .
  • Pharmaceutical Formulations : The compound is investigated for its potential use in drug delivery systems. Its ability to enhance the solubility and bioavailability of hydrophobic drugs makes it a valuable component in pharmaceutical formulations .
  • Surfactant Properties : Due to its amphiphilic nature, this compound serves as an effective surfactant in various industrial applications, including cosmetics and detergents.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Protein Stabilization : Research indicates that this compound significantly improves the stability of recombinant proteins expressed in Escherichia coli, particularly those with N-terminal histidine tags. This stabilization is crucial for maintaining protein functionality during purification processes .
  • Cryoprotective Properties : In studies evaluating cryoprotective agents for cell preservation, this compound was noted for its ability to maintain cell viability during freezing and thawing processes, suggesting potential applications in biobanking and tissue preservation .
  • Solubility Enhancements : Comparative studies have shown that this compound enhances the solubility of various compounds, making it a candidate for formulation development aimed at increasing drug solubility in aqueous environments .

Case Study 1: Protein Stabilization

A study focused on the stabilization of the CCL2 protein demonstrated that treatment with this compound resulted in increased yield and stability during purification processes. The presence of the compound reduced aggregation rates significantly compared to controls without stabilizers.

Case Study 2: Drug Delivery Systems

In another investigation, this compound was incorporated into a liposomal formulation designed for delivering hydrophobic drugs. The results indicated enhanced drug loading efficiency and improved release profiles compared to traditional formulations lacking this compound .

Data Summary

PropertyValue
Molecular FormulaC12H23NO6C_{12}H_{23}NO_6
Molecular Weight263.32 g/mol
SolubilityHigh (in phosphate-buffered saline)
Protein Stabilization EfficacySignificant improvement observed

Properties

IUPAC Name

(2R,3S,4R,5R)-N-hexyl-2,3,4,5,6-pentahydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)/t8-,9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPVFOBKVXTGO-CHWFTXMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314788
Record name N-Hexyl-D-gluconamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18375-59-2
Record name N-Hexyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18375-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexyl-D-gluconamide
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Record name N-Hexyl-D-gluconamide
Source EPA DSSTox
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Record name N-hexyl-D-gluconamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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